Diethyl 4-[2-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: Benzaldehyde, ethyl acetoacetate, and ammonium acetate are reacted under reflux conditions to form the dihydropyridine core.
Substitution Reaction: The benzyloxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a calcium channel blocker, which can influence various physiological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are commonly used in the treatment of hypertension and angina.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Known for its long-acting effects and used in cardiovascular therapy.
Felodipine: Similar in structure and function, used to manage high blood pressure.
Uniqueness
3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its benzyloxy and fluorophenyl groups may enhance its binding affinity and selectivity for calcium channels, potentially leading to improved therapeutic outcomes.
Properties
Molecular Formula |
C31H30FNO5 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
diethyl 1-[(4-fluorophenyl)methyl]-4-(2-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H30FNO5/c1-3-36-30(34)26-19-33(18-22-14-16-24(32)17-15-22)20-27(31(35)37-4-2)29(26)25-12-8-9-13-28(25)38-21-23-10-6-5-7-11-23/h5-17,19-20,29H,3-4,18,21H2,1-2H3 |
InChI Key |
UAJCKQMGLRJGCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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